- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,

Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

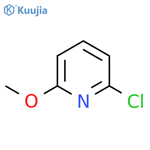

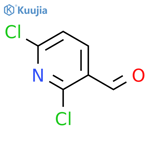

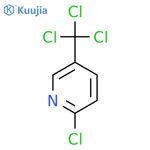

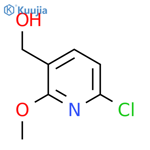

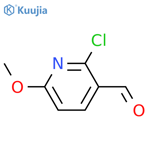

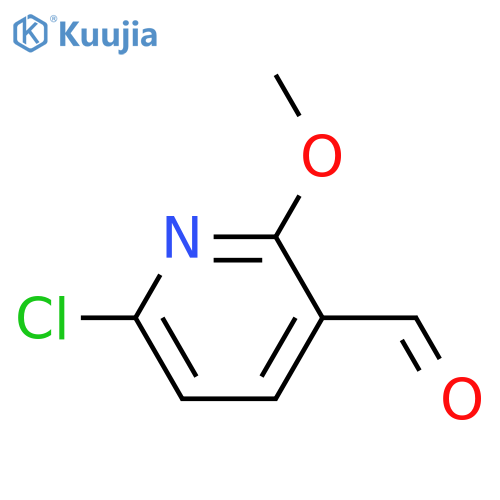

95652-81-6 structure

商品名:6-Chloro-2-methoxynicotinaldehyde

CAS番号:95652-81-6

MF:C7H6ClNO2

メガワット:171.581040859222

MDL:MFCD11847276

CID:1012021

PubChem ID:10855945

6-Chloro-2-methoxynicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-chloro-2-methoxynicotinaldehyde

- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde

- 6-chloro-2-methoxypyridine-3-carbaldehyde

- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde

- 6-Chloro-3-formyl-2-methoxypyridine

- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-

- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE

- AVBARORPQMEWPR-UHFFFAOYSA-N

- BCP18468

- 3504AJ

- 6-chloro-3-formyl-2-methoxy-pyridine

- AB64671

- SY045175

- AK157966

- 6-Chloro-2-metho

- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)

- MFCD11847276

- AKOS022638389

- Z1255428295

- VDA65281

- 95652-81-6

- DB-080321

- W11386

- DS-9123

- 95052-81-6

- SCHEMBL1266601

- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE

- DTXSID20445994

- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%

- CS-0037312

- EN300-1272363

- 6-Chloro-2-methoxynicotinaldehyde

-

- MDL: MFCD11847276

- インチ: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3

- InChIKey: AVBARORPQMEWPR-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(OC)=NC(Cl)=CC=1

計算された属性

- せいみつぶんしりょう: 171.0087061g/mol

- どういたいしつりょう: 171.0087061g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 39.2

じっけんとくせい

- 密度みつど: 1.317±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 78-81 °C

- ふってん: 90 ºC (3 Torr)

- フラッシュポイント: 120.2±25.9 ºC,

- ようかいど: 微溶性(1.7 g/l)(25ºC)、

6-Chloro-2-methoxynicotinaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H317-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38-43

- セキュリティの説明: 26-36/37

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C

6-Chloro-2-methoxynicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107952-25g |

6-Chloro-2-methoxynicotinaldehyde |

95652-81-6 | 98% | 25g |

¥2671.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D545356-1g |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 95% | 1g |

$245 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-50mg |

6-Chloro-2-methoxynicotinaldehyde |

95652-81-6 | 95+% | 50mg |

¥79.0 | 2022-06-09 | |

| abcr | AB442278-1g |

6-Chloro-2-methoxynicotinaldehyde, 95%; . |

95652-81-6 | 95% | 1g |

€98.30 | 2024-08-03 | |

| abcr | AB442278-5 g |

6-Chloro-2-methoxynicotinaldehyde, 95%; . |

95652-81-6 | 95% | 5g |

€382.30 | 2022-03-24 | |

| Alichem | A024007803-1g |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 97% | 1g |

$1797.60 | 2023-08-31 | |

| eNovation Chemicals LLC | D954770-5g |

6-Chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 95% | 5g |

$115 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1231846-5G |

6-chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 97% | 5g |

$130 | 2024-07-21 | |

| eNovation Chemicals LLC | D954770-10g |

6-Chloro-2-methoxy-pyridine-3-carbaldehyde |

95652-81-6 | 95% | 10g |

$170 | 2024-06-07 | |

| Alichem | A024007803-500mg |

6-Chloro-2-methoxypyridine-3-carboxaldehyde |

95652-81-6 | 97% | 500mg |

$1029.00 | 2023-08-31 |

6-Chloro-2-methoxynicotinaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C

1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C

1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C

1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C

1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt

1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C

1.2 2 h, -78 °C

1.3 Reagents: Acetic acid

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

1.2 2 h, -78 °C

1.3 Reagents: Acetic acid

1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled

リファレンス

- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid

リファレンス

- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

リファレンス

- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C

リファレンス

- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

リファレンス

- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C

1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Citric acid Solvents: Water

1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Citric acid Solvents: Water

リファレンス

- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

リファレンス

- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

リファレンス

- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C

リファレンス

- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

1.2 1.5 h, -78 °C

1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt

リファレンス

- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C

1.2 30 min, -78 °C; 30 min

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 30 min, -78 °C; 30 min

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C

1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983

ごうせいかいろ 15

はんのうじょうけん

リファレンス

- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

リファレンス

- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

リファレンス

- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 3 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C

1.2 30 min, -78 °C; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 30 min, -78 °C; 30 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 3 - 4 h, -78 °C

1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C

1.2 3 - 4 h, -78 °C

1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C

リファレンス

- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,

6-Chloro-2-methoxynicotinaldehyde Raw materials

- (2-Chloro-6-methoxypyridin-3-yl)methanol

- (6-Chloro-2-methoxypyridin-3-YL)methanol

- 2,6-Dichloropyridine-3-carbaldehyde

- 2-Chloro-6-methoxypyridine

- 2-Chloro-5-(trichloromethyl)pyridine

6-Chloro-2-methoxynicotinaldehyde Preparation Products

6-Chloro-2-methoxynicotinaldehyde 関連文献

-

Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162

95652-81-6 (6-Chloro-2-methoxynicotinaldehyde) 関連製品

- 2229079-16-5(3-hydroxy-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanoic acid)

- 2091688-83-2((3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanamine)

- 1261016-84-5(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide)

- 875340-67-3(4-Chloro-N,N,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide)

- 1245643-84-8(2-(6-Fluoropyridin-2-yl)quinoline)

- 2162279-28-7(2-(5-bromo-1,3-thiazol-2-yl)ethanethioamide)

- 1133116-41-2(6-Bromo-1-(tetrahydropyran-2-yl)naphthalen-2-ol)

- 159276-64-9(2,2,3-Trifluoro-2,3-dihydro-7-methyl-1,4-benzodioxine)

- 1368732-76-6(3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid)

- 2091494-76-5(3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde

清らかである:99%

はかる:25g

価格 ($):273.0